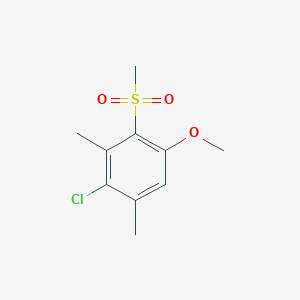
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methanesulfonyl group, a methoxy group, and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbons or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to changes in cellular processes, making it useful in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(methylsulfonyl)benzoic acid: This compound shares the chloro and methanesulfonyl groups but differs in the presence of a carboxylic acid group instead of methoxy and methyl groups.
2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: This compound has a similar structure but includes a trifluoroethoxy group, making it more hydrophobic and potentially altering its reactivity.
Uniqueness
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry, where precise control over chemical behavior is required .
Propiedades
Número CAS |
88041-74-1 |
|---|---|
Fórmula molecular |
C10H13ClO3S |
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
4-chloro-1-methoxy-3,5-dimethyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13ClO3S/c1-6-5-8(14-3)10(15(4,12)13)7(2)9(6)11/h5H,1-4H3 |
Clave InChI |
XLAXTSKXFPGFBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)
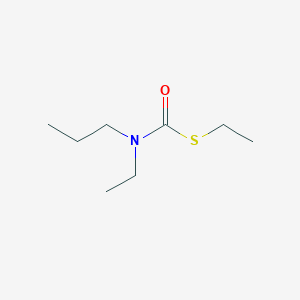
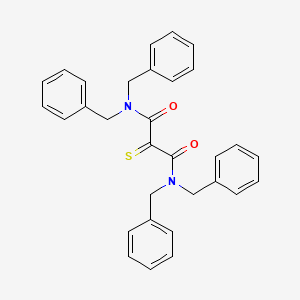
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
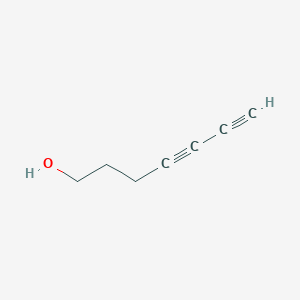

![2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane](/img/structure/B14386883.png)
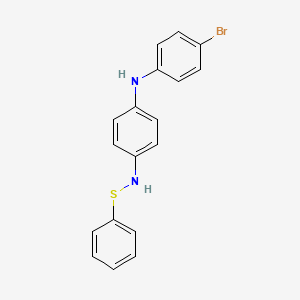
![2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386890.png)


![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)


